REACTION_SMILES
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[CH3:1][C:2](=[O:3])[OH:4].[CH3:28][OH:29].[Cl-:5].[F:7][c:8]1[c:9]([CH2:10][n:11]2[n:12][c:13]([C:20]([O:21][CH3:22])=[NH:23])[c:14]3[c:15]2[n:16][cH:17][cH:18][cH:19]3)[cH:24][cH:25][cH:26][cH:27]1.[NH4+:6]>>[NH2:6][C:20]([c:13]1[n:12][n:11]([CH2:10][c:9]2[c:8]([F:7])[cH:27][cH:26][cH:25][cH:24]2)[c:15]2[c:14]1[cH:19][cH:18][cH:17][n:16]2)=[NH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=N)c1nn(Cc2ccccc2F)c2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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N=C(N)c1nn(Cc2ccccc2F)c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |